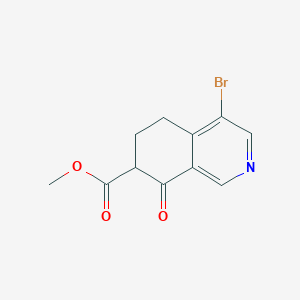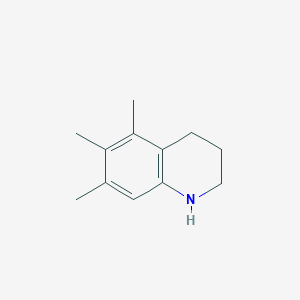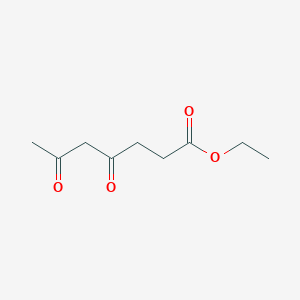![molecular formula C26H28N6O3S B2699854 1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 959556-15-1](/img/structure/B2699854.png)
1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including pyrazole, triazoloquinazoline, and methoxybenzylthio groups
Mechanism of Action
Target of Action
Compounds containing triazole and pyrazole moieties have been known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are readily capable of binding in the biological system . The presence of nitrogen atoms in the triazole ring structure allows for strong hydrogen bonding interactions with the active sites of enzymes .
Biochemical Pathways
Compounds containing triazole and pyrazole moieties have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing triazole and pyrazole moieties have been reported to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole and triazoloquinazoline intermediates, followed by their coupling to form the final compound.
Synthesis of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by the condensation of acetylacetone with hydrazine, followed by methylation using methyl iodide.
Synthesis of Triazoloquinazoline Intermediate:
Coupling Reaction: The final step involves the coupling of the pyrazole and triazoloquinazoline intermediates using a suitable thiol reagent, such as 3-methoxybenzylthiol, under basic conditions.
Chemical Reactions Analysis
1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Comparison with Similar Compounds
1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: This compound shares the pyrazole moiety but lacks the triazoloquinazoline and methoxybenzylthio groups, resulting in different chemical properties and applications.
Imidazole Derivatives: These compounds have a similar heterocyclic structure but differ in the type and position of substituents, leading to variations in biological activity.
Thiadiazole Compounds:
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S/c1-16-11-17(2)31(29-16)10-9-24-28-25-20-13-22(34-4)23(35-5)14-21(20)27-26(32(25)30-24)36-15-18-7-6-8-19(12-18)33-3/h6-8,11-14H,9-10,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOUSAWRBAZZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC(=CC=C5)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
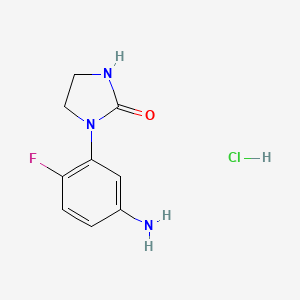

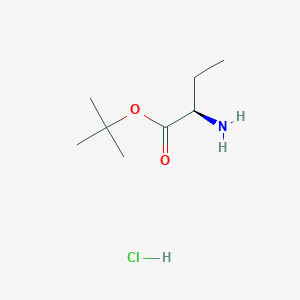
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2699778.png)

![6-chloro-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2699783.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2699784.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2699788.png)
